molecular formula C9H11BrN2O B3096731 2-Amino-3-(3-bromophenyl)propanamide CAS No. 128900-00-5

2-Amino-3-(3-bromophenyl)propanamide

Cat. No. B3096731
M. Wt: 243.1 g/mol
InChI Key: HSKXUUCZRHYWRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been demonstrated using immobilized multienzyme cofactor-driven cascade reaction . The process involves three enzymes, namely, d-amino acid amino transaminase from Bacillus cereus (bc DAAT), a d-lactate dehydrogenase (lh D-LDH) from Lactobacillus helveticus, and a formate dehydrogenase (cb FDH) from Candida boidinii .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-(3-bromophenyl)propanamide is C9H11BrN2O. The compound includes an amide group, an amino group, and a bromophenyl group attached to a propanamide chain.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.10 g/mol. It is soluble in methanol, ethanol, and DMSO, while it is slightly soluble in water.

Scientific Research Applications

Fluorescent ATRP Initiator

2-Amino-3-(3-bromophenyl)propanamide derivatives have been synthesized and studied for their potential as fluorescent atom transfer radical polymerization (ATRP) initiators. For example, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and analyzed, demonstrating efficiency in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Antibacterial Activity

Derivatives of 2-Amino-3-(3-bromophenyl)propanamide have been explored for their antibacterial properties. A study on azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide, a related compound, showed good antibacterial activity against specific bacterial strains (Tumosienė et al., 2012).

Bischler Indole Synthesis

In the field of organic chemistry, 2-Amino-3-(3-bromophenyl)propanamide has been involved in the Bischler indole synthesis. This process involves the cyclization of amino ketones derived from anilines and phenacyl bromides, demonstrating the formation of various indole derivatives (Black et al., 1980).

Antimicrobial Properties

Compounds containing 2-Amino-3-(3-bromophenyl)propanamide structures have been synthesized and tested for antimicrobial activity. For instance, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment showed notable antibacterial and antifungal properties (Baranovskyi et al., 2018).

Anticonvulsant Studies

This compound has also been investigated for its potential in anticonvulsant applications. Studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally similar, indicated significant activity in seizure test models, suggesting potential applications in epilepsy treatment (Idris et al., 2011).

Future Directions

The use of immobilized multienzyme cofactor-driven cascade reaction for the synthesis of d-amino acids, such as 2-Amino-3-(3-bromophenyl)propanamide, could be a potential manufacturing platform for d-amino acids . This suggests that there may be future research and development opportunities in this area.

properties

IUPAC Name

2-amino-3-(3-bromophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKXUUCZRHYWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-bromophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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